molecular formula C10H15N3O B2987419 3-cyano-N-cyclopentylazetidine-1-carboxamide CAS No. 2034513-28-3

3-cyano-N-cyclopentylazetidine-1-carboxamide

Cat. No.: B2987419
CAS No.: 2034513-28-3
M. Wt: 193.25
InChI Key: MTFGETNOWLCITK-UHFFFAOYSA-N
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Description

3-Cyano-N-cyclopentylazetidine-1-carboxamide is a heterocyclic organic compound featuring a four-membered azetidine ring substituted with a cyano group at the 3-position and a carboxamide moiety linked to a cyclopentyl group. Its molecular formula is C₁₀H₁₅N₃O, with a molecular weight of 205.25 g/mol. The azetidine ring introduces significant ring strain, which can enhance reactivity and influence binding interactions in medicinal chemistry applications.

This compound is of interest in pharmaceutical research due to the azetidine scaffold’s prevalence in drug discovery, particularly in kinase inhibitors and central nervous system (CNS) therapeutics.

Properties

IUPAC Name

3-cyano-N-cyclopentylazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c11-5-8-6-13(7-8)10(14)12-9-3-1-2-4-9/h8-9H,1-4,6-7H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFGETNOWLCITK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2CC(C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyano-N-cyclopentylazetidine-1-carboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of a cyano-substituted cyclopentylamine with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 3-Cyano-N-cyclopentylazetidine-1-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The cyano group can be reduced to form an amine.

  • Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: 3-Cyano-N-cyclopentylazetidine-1-carboxylic acid.

  • Reduction: 3-Amino-N-cyclopentylazetidine-1-carboxamide.

  • Substitution: Various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

3-Cyano-N-cyclopentylazetidine-1-carboxamide has shown potential in several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It has been studied for its biological activity, including potential antimicrobial properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific receptors or enzymes.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-cyano-N-cyclopentylazetidine-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the azetidine ring can participate in hydrogen bonding and other interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 3-cyano-N-cyclopentylazetidine-1-carboxamide with 2-Cyano-N-[(methylamino)carbonyl]acetamide (), a structurally analogous compound with distinct functional and pharmacological properties:

Property This compound 2-Cyano-N-[(methylamino)carbonyl]acetamide
Molecular Formula C₁₀H₁₅N₃O C₅H₇N₃O₂
Molecular Weight (g/mol) 205.25 157.13
Key Functional Groups Azetidine ring, cyano, carboxamide Acetamide chain, cyano, methylamino carbonyl
Ring Strain High (4-membered azetidine) None (linear structure)
Lipophilicity (LogP)* Estimated ~1.8–2.5 Estimated ~0.5–1.0
Solubility Low in water (azetidine hydrophobicity) Moderate (polar acetamide chain)
Known Toxicity Limited data Not thoroughly investigated

Key Observations :

  • Ring Strain vs. Flexibility: The azetidine ring in the target compound confers rigidity and strain, which may enhance binding specificity but reduce metabolic stability compared to the flexible acetamide chain in 2-cyano-N-[(methylamino)carbonyl]acetamide.
  • Lipophilicity: The cyclopentyl group increases LogP, favoring blood-brain barrier penetration, whereas the methylamino group in the analog reduces lipophilicity, likely limiting CNS activity.
  • Toxicity Uncertainties : Both compounds lack comprehensive toxicological profiles, though azetidine derivatives are generally associated with higher bioactivity risks due to their strained rings .

Stability and Reactivity

  • Azetidine Derivatives: Susceptible to ring-opening reactions under acidic conditions, limiting oral bioavailability. The cyano group may undergo hydrolysis to carboxylic acids in vivo.
  • Acetamide Analogs : More stable under physiological conditions but prone to enzymatic degradation via amidase activity.

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